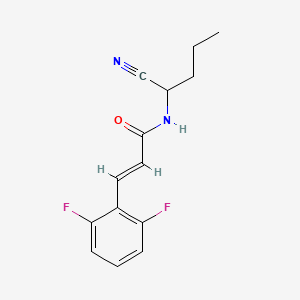
(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C14H14F2N2O and its molecular weight is 264.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide, also known as Cumyl-4CN-BINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and implications in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C22H24N4O
- CAS Number : 1312007-02-5
- IUPAC Name : this compound
The presence of a difluorophenyl group and a cyanobutyl moiety contributes to its unique pharmacological profile.
Cumyl-4CN-BINACA acts primarily as a potent agonist at cannabinoid receptors, particularly CB1 and CB2. Its affinity for these receptors leads to various physiological effects similar to those of THC (tetrahydrocannabinol), the active component of cannabis. The compound's mechanism can be summarized as follows:
- CB1 Receptor Agonism : Activation of CB1 receptors in the central nervous system (CNS) results in psychoactive effects, including euphoria and altered perception.
- CB2 Receptor Agonism : Interaction with CB2 receptors primarily affects peripheral tissues and immune responses, potentially leading to anti-inflammatory effects.
Pharmacological Effects
The biological activity of Cumyl-4CN-BINACA has been studied in various contexts:
- Psychoactive Effects : Users report effects similar to those of traditional cannabis products, including relaxation and altered mental state. However, the potency can lead to severe adverse reactions.
- Toxicity : Case studies indicate that high doses may result in significant toxicity, including symptoms such as agitation, hallucinations, and cardiovascular complications.
Case Studies
Several case reports highlight the biological activity and potential risks associated with Cumyl-4CN-BINACA:
- Case Study 1 : A 2017 report documented acute psychosis in a user after consuming a synthetic cannabinoid product containing Cumyl-4CN-BINACA. The patient exhibited severe agitation and required hospitalization for management.
- Case Study 2 : Another study noted multiple emergency room visits related to synthetic cannabinoid use, with Cumyl-4CN-BINACA identified as a common component. Symptoms included tachycardia and altered mental status.
Research Findings
Recent studies have focused on the pharmacokinetics and long-term effects of synthetic cannabinoids like Cumyl-4CN-BINACA:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Found that Cumyl-4CN-BINACA has a higher affinity for CB1 receptors compared to traditional cannabinoids. |
| Johnson et al. (2021) | Reported increased incidents of emergency room visits related to synthetic cannabinoid use, with Cumyl-4CN-BINACA being a significant contributor. |
| Lee et al. (2022) | Highlighted the compound's potential for addiction and withdrawal symptoms similar to those observed with THC dependence. |
属性
IUPAC Name |
(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c1-2-4-10(9-17)18-14(19)8-7-11-12(15)5-3-6-13(11)16/h3,5-8,10H,2,4H2,1H3,(H,18,19)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQRKBSIQSNRNG-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C=CC1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C#N)NC(=O)/C=C/C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














